1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose
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Overview
Description
1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose, commonly known as Trityl Galactose, is a carbohydrate derivative that has gained attention in the scientific community due to its unique properties. This compound is a key intermediate in the synthesis of various glycosylated molecules, which are crucial in the development of drugs, vaccines, and other biologically active compounds.
Scientific Research Applications
Antiviral Drug Synthesis
This compound plays a quintessential role as a benchmark entity aiding the synthesis of drugs intent on annihilating viruses . Its downstream product, known as acyclovir, has performed valiantly against the insidious herpes simplex virus .
Carbohydrate Research
1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose is a type of carbohydrate. It is used in the synthesis of disaccharides and D-glucose6-phosphate . This makes it valuable in carbohydrate research, particularly in the study of complex carbohydrates and their roles in biological systems .
Inositol Synthase Substrate Study
Phosphorylated derivatives of this compound have proven valuable in the study of substrates for inositol synthase . Inositol synthase is an enzyme that plays a crucial role in the inositol phosphate metabolism pathway.
Preparation of Anionic Surfactants
This compound is also used for the preparation of anionic surfactants . Anionic surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They are commonly used in detergents and cleaning products.
Anti-inflammatory Research
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-b-D-galactopyranose, a compound related to 1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose, is used in the synthesis of α- and β-linked acetamido pyranosides . These compounds have anti-inflammatory properties as inhibitors of TLR4 .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the synthesis of disaccharides and d-glucose6-phosphate .
Mode of Action
The compound interacts with its targets through chemical reactions, specifically acetylation and tritylation . The acetyl groups increase the compound’s reactivity, making it a suitable intermediate in various chemical reactions .
Biochemical Pathways
The compound is involved in the synthesis of disaccharides and D-glucose6-phosphate . These biochemical pathways are crucial for energy production and storage in cells. The compound’s role in these pathways could potentially influence various downstream effects, including energy metabolism .
Pharmacokinetics
The presence of acetyl groups typically enhances a compound’s lipophilicity, which can improve its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific biochemical pathways it influences. As a precursor in the synthesis of disaccharides and D-glucose6-phosphate, it could potentially influence energy production and storage within cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactants can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might be enhanced under acidic conditions due to the presence of acetyl groups .
properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29+,30+,31-,32-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJGUFOLNHYRQE-UNKWROQRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose |
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